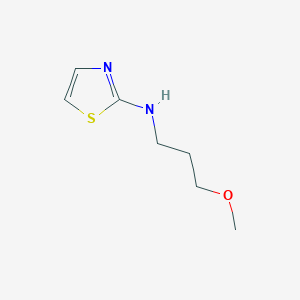

N-(3-Methoxypropyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H12N2OS/c1-10-5-2-3-8-7-9-4-6-11-7/h4,6H,2-3,5H2,1H3,(H,8,9) |

InChI Key |

YCRFTOQKGOQIIY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1=NC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxypropyl Thiazol 2 Amine

Foundational Synthetic Strategies for 2-Aminothiazoles

The 2-aminothiazole (B372263) scaffold is a common structural motif in a variety of pharmaceuticals and biologically active compounds. nih.govmdpi.comresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Condensation Reactions with Thiourea (B124793) and α-Halocarbonyl Compounds

The most classical and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. researchgate.netnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative. researchgate.netnih.gov The versatility of this method allows for the preparation of a wide range of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl and the thiourea starting materials. researchgate.net

The reaction typically proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Various catalysts can be employed to facilitate this reaction, and in some cases, the reaction can proceed without a catalyst. nih.gov The choice of solvent and reaction conditions can also influence the reaction rate and yield.

A general representation of the Hantzsch thiazole synthesis is shown below:

Scheme 1: General Hantzsch Thiazole Synthesis

A variety of α-haloketones can be utilized in this synthesis, including α-bromoacetophenones and other α-halo ketones and aldehydes. nih.gov The α-halocarbonyl compounds themselves can be synthesized through various methods, such as the halogenation of the corresponding ketone. nih.gov

One-Pot Synthesis Approaches for Thiazol-2(3H)-imine Derivatives and Relevance to 2-Aminothiazoles

In recent years, one-pot synthesis methodologies have gained significant attention due to their efficiency, reduced waste, and simplified procedures. Several one-pot approaches have been developed for the synthesis of thiazole derivatives, which can be relevant to the preparation of 2-aminothiazoles.

One such approach involves the in-situ formation of the α-haloketone, which then reacts with thiourea in the same reaction vessel. For example, a ketone can be halogenated using a suitable halogenating agent, and upon completion, thiourea is added to initiate the thiazole ring formation.

Furthermore, one-pot syntheses of thiazol-2(3H)-imine derivatives have been reported. These imines are structurally related to 2-aminothiazoles and can in some cases be converted to them. These methods often involve multicomponent reactions, where an α-active methylene (B1212753) ketone, a primary amine, and a source of thiocyanate (B1210189) are reacted together.

Targeted Synthesis of N-(3-Methoxypropyl)thiazol-2-amine

The synthesis of the specifically N-substituted derivative, this compound, requires strategies to introduce the 3-methoxypropyl group onto the 2-amino position of the thiazole ring.

Strategies for Incorporating the 3-Methoxypropyl Moiety via Amination

A straightforward approach to introduce the 3-methoxypropyl group is through the N-alkylation of the parent 2-aminothiazole. This can be achieved by reacting 2-aminothiazole with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane, in the presence of a base. The base is necessary to deprotonate the amino group, making it more nucleophilic for the substitution reaction.

Scheme 2: N-Alkylation of 2-Aminothiazole

Another potential amination strategy is reductive amination. This would involve the reaction of 2-aminothiazole with 3-methoxypropanal (B1583901) in the presence of a reducing agent. The initial reaction would form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Potential Routes Involving 3-Methoxypropyl Isothiocyanate in Thiazole Ring Formation

An alternative strategy involves the use of a pre-functionalized thiourea derivative, namely N-(3-methoxypropyl)thiourea. This substituted thiourea can then be reacted with an appropriate α-halocarbonyl compound in a Hantzsch-type synthesis to directly form this compound.

Scheme 3: Hantzsch Synthesis with N-(3-methoxypropyl)thiourea

This approach offers the advantage of building the desired substitution pattern directly into the ring-forming step. The synthesis of N-(3-methoxypropyl)thiourea itself can be achieved by reacting 3-methoxypropylamine (B165612) with a source of thiocyanate.

Exploration of Other Precursor Reagents for the Thiazole Core

Beyond the classical Hantzsch synthesis, other precursor reagents can be considered for the construction of the thiazole core, which could then be functionalized to yield the target molecule. For instance, methods involving the cyclization of thioamides with various reagents have been reported. researchgate.net

One could envision a strategy where a precursor containing the 3-methoxypropylamino moiety is cyclized to form the thiazole ring. The specific choice of precursors would depend on the desired substitution pattern on the thiazole ring.

Below is a table summarizing the key synthetic strategies discussed:

| Strategy | Section | Key Reagents | Description |

| Hantzsch Thiazole Synthesis | 2.1.1 | α-Halocarbonyl, Thiourea | Condensation reaction to form the 2-aminothiazole core. |

| One-Pot Synthesis | 2.1.2 | Ketone, Halogenating Agent, Thiourea | In-situ formation of α-haloketone followed by reaction with thiourea. |

| N-Alkylation | 2.2.1 | 2-Aminothiazole, 3-Methoxypropyl Halide, Base | Introduction of the 3-methoxypropyl group onto the pre-formed thiazole ring. |

| Reductive Amination | 2.2.1 | 2-Aminothiazole, 3-Methoxypropanal, Reducing Agent | Formation of an imine followed by reduction to the secondary amine. |

| Hantzsch with Substituted Thiourea | 2.2.2 | α-Halocarbonyl, N-(3-methoxypropyl)thiourea | Direct formation of the N-substituted thiazole. |

Chemical Reactivity and Derivatization of this compound

The derivatization of this compound can be achieved through several key reaction types, targeting either the thiazole ring or the exocyclic amino group. These modifications are instrumental in creating diverse molecular architectures.

The thiazole ring in this compound can participate in nucleophilic substitution reactions, although this is less common than reactions involving the amino group. The electron-donating nature of the 2-amino group can decrease the electrophilicity of the ring, making it less susceptible to nucleophilic attack. However, under specific conditions or with appropriate activation, substitution can occur. For instance, reactions can be facilitated by the presence of activating groups on the thiazole ring or through the use of highly reactive nucleophiles.

Amines, in general, can be synthesized via nucleophilic substitution, where an alkyl halide reacts with a suitable nucleophile to replace the halide with an amino group. libretexts.org While ammonia (B1221849) can be used as the nucleophile, it often leads to a mixture of primary, secondary, tertiary, and quaternary ammonium (B1175870) salts due to the newly formed amine being nucleophilic itself. libretexts.org A more controlled method is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate to avoid over-alkylation. libretexts.org

In the context of this compound, the secondary amine nature of the 2-amino group makes it a good nucleophile. masterorganicchemistry.comyoutube.com It can react with alkyl halides to form tertiary amines. youtube.commsu.edu This reactivity is a key aspect of its chemical character, allowing for the introduction of additional alkyl groups.

The 2-amino group of this compound is readily acylated or amidated, providing a common and effective method for its derivatization. These reactions involve the treatment of the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. nih.govnih.gov

The general procedure often involves reacting the amine with an acid chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as chloroform. nih.gov This method has been successfully used to synthesize a variety of amide derivatives. nih.govresearchgate.net For instance, the acylation of similar 2-aminothiazole derivatives has been achieved using various acid chlorides to produce compounds with potential biological activities. nih.gov

Amidation can also be carried out by coupling the amine with a carboxylic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). researchgate.net However, direct amidation by heating an amine with a carboxylic acid in acetic acid has been shown to be ineffective in some cases, leading instead to the hydrolysis of starting esters if present. sapub.org A more reliable method involves the conversion of the carboxylic acid to its more reactive acid chloride using thionyl chloride, followed by reaction with the amine. sapub.org

Table 1: Examples of Acylation/Amidation Reactions with 2-Aminothiazole Analogs

| Acylating Agent | Amine | Product | Reference |

| Acid Chlorides | 2-(4-isopropylthiazol-2-yl)ethan-1-amine | N-Acyl Thiazole Derivatives | nih.gov |

| Substituted Aromatic Acids/HATU | 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Amide Derivatives | researchgate.net |

| Acid Chlorides | Heterocyclic Amines | N-Acyl Thiourea Derivatives | nih.gov |

This table is illustrative and based on reactions with similar 2-aminothiazole structures.

The 2-amino group of this compound can react with isothiocyanates to form N,N'-disubstituted thiourea derivatives. This reaction is a straightforward and efficient way to introduce a thiourea moiety, which is a common structural motif in biologically active compounds. researchgate.net

The synthesis typically involves the reaction of the amine with an appropriate isothiocyanate in a suitable solvent. For example, reacting a heterocyclic amine with an aroyl isothiocyanate (generated in situ from the corresponding acid chloride and ammonium thiocyanate) in anhydrous acetone (B3395972) is a common method for preparing N-acyl thiourea derivatives. nih.gov The reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate. nih.gov

Another approach involves the direct reaction of an amine with an isothiocyanate in a solvent like dry acetonitrile, often with heating, to yield the desired thiourea derivative. researchgate.net The synthesis of thioureas can also be achieved by reacting amines with carbon disulfide. organic-chemistry.org

A related compound, Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl-, is synthesized by reacting 3-phenylpropylamine (B116678) with 2-thiazolyl isothiocyanate, highlighting the general applicability of this reaction to form thiazolyl thioureas. ontosight.ai

The this compound molecule contains sites susceptible to both oxidation and reduction. The thiazole ring itself can undergo oxidative transformations. For instance, thiazol-2-ylmethanols can be oxidized to the corresponding ketones under hydrolytic conditions with an acid catalyst, a reaction that can be enhanced by the presence of oxygen. researchgate.net

The nitrogen atoms in the molecule are also potential sites for oxidation. The tertiary amine that could be formed from the alkylation of the 2-amino group can be oxidized to an amine oxide. researchgate.net Selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic amines can be a challenge, often requiring specific strategies like in situ protonation of the more basic amine to achieve selectivity. nih.gov State-of-the-art methods for selective heteroaryl N-oxide synthesis in molecules containing tertiary amines sometimes involve exhaustive N-oxidation followed by selective reduction. nih.gov

Reductive transformations could potentially target the thiazole ring, although this is generally difficult. More commonly, reductive processes are employed in the synthesis of precursors or derivatives. For example, the reduction of an azide (B81097) to an amine using reagents like LiAlH4 is a useful method for synthesizing primary amines without the issue of over-alkylation. masterorganicchemistry.com

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org These reactions are highly efficient as they can generate multiple bonds and stereocenters in one operation, saving time and resources. nih.gov this compound, with its nucleophilic amino group, is a suitable candidate for participation in various MCRs.

For example, 2-aminothiazole derivatives can be used in MCRs to synthesize complex heterocyclic systems. One such reaction is the three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates. nih.gov In this reaction, the amine first reacts with the isothiocyanate to form a thiourea in situ, which then acts as a nucleophile. nih.gov

Another example is the Asinger reaction and its modifications, which are four-component reactions used to synthesize 3-thiazolines. nih.gov While the classical Asinger reaction uses ammonia, modified versions can employ primary amines. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also prominent and can utilize amines as one of the components to generate peptide-like structures. organic-chemistry.orgrug.nl These reactions offer a rapid way to create libraries of structurally diverse compounds. organic-chemistry.org

The development of one-pot, three-component syntheses for various thiazole derivatives, such as 5-ylidene derivatives of 2-(alkylamino)-thiazol-4-ones, further illustrates the potential for using amines like this compound in MCRs for rapid structural diversification. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N 3 Methoxypropyl Thiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For N-(3-Methoxypropyl)thiazol-2-amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign the proton and carbon environments and to establish their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of similar structures, the predicted chemical shifts (δ) are presented in Table 1.

The thiazole (B1198619) ring protons are anticipated to appear as two doublets in the aromatic region of the spectrum. The proton at position 4 of the thiazole ring is expected to resonate at a slightly higher chemical shift compared to the proton at position 5, due to the influence of the adjacent sulfur and nitrogen atoms. The protons of the 3-methoxypropyl side chain will show characteristic aliphatic signals. The methylene (B1212753) group adjacent to the amine nitrogen is predicted to be the most deshielded of the propyl chain protons. The central methylene group would appear as a multiplet due to coupling with the adjacent methylene groups. The terminal methoxy (B1213986) group protons are expected to be a sharp singlet in the upfield region. The amine proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (thiazole) | ~7.0-7.2 | d | ~3.5 |

| H-5 (thiazole) | ~6.6-6.8 | d | ~3.5 |

| -NH- | ~5.0-6.0 | br s | - |

| -CH₂-N- | ~3.3-3.5 | t | ~6.5 |

| -O-CH₂- | ~3.4-3.6 | t | ~6.0 |

| -CH₂- (central) | ~1.8-2.0 | p | ~6.2 |

| -O-CH₃ | ~3.3 | s | - |

d = doublet, t = triplet, p = pentet, br s = broad singlet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed in Table 2.

The carbon atom at position 2 of the thiazole ring, being bonded to two nitrogen atoms, is expected to be the most downfield signal in the spectrum, appearing in the range typical for carbons in heteroaromatic systems. The other two carbons of the thiazole ring are also expected in the aromatic region. The carbons of the methoxypropyl side chain will appear in the aliphatic region of the spectrum. The carbon of the methoxy group is anticipated to be around 58-59 ppm, while the methylene carbons will have distinct signals based on their proximity to the electronegative oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole) | ~168 |

| C-4 (thiazole) | ~138 |

| C-5 (thiazole) | ~108 |

| -CH₂-N- | ~45 |

| -O-CH₂- | ~70 |

| -CH₂- (central) | ~30 |

| -O-CH₃ | ~58 |

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between adjacent protons. For this compound, cross-peaks would be expected between the H-4 and H-5 protons of the thiazole ring, confirming their adjacent relationship. In the propyl chain, correlations would be seen between the -CH₂-N- protons and the central -CH₂- protons, and between the central -CH₂- protons and the -O-CH₂- protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the singlet at ~3.3 ppm would show a correlation to the carbon signal at ~58 ppm, confirming the -O-CH₃ group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, the -NH- proton would be expected to show a correlation to the C-2 of the thiazole ring, confirming the point of attachment of the side chain. The protons of the -CH₂-N- group would also likely show a correlation to C-2.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are listed in Table 3.

The spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine group in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the thiazole ring and the aliphatic side chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching of the thiazole ring is anticipated to be in the region of 1610-1580 cm⁻¹. A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1100 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | ~3350-3310 | Medium |

| C-H Stretch (aromatic) | ~3100-3000 | Medium |

| C-H Stretch (aliphatic) | ~3000-2850 | Medium-Strong |

| C=N Stretch (thiazole ring) | ~1610-1580 | Medium-Strong |

| N-H Bend (secondary amine) | ~1580-1550 | Medium |

| C-O Stretch (ether) | ~1100 | Strong |

| C-S Stretch (thiazole ring) | ~700-600 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. The molecular weight of this compound is 172.25 g/mol .

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition. For this compound (C₇H₁₂N₂OS), the expected exact mass would be approximately 172.0721.

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 172. The fragmentation pattern would likely involve the cleavage of the propyl side chain. A prominent fragmentation pathway for 2-aminothiazole (B372263) derivatives is the cleavage of the bond beta to the thiazole ring. Therefore, a significant fragment ion resulting from the loss of a methoxypropyl radical would be expected at m/z 85, corresponding to the 2-aminothiazole cation. Another likely fragmentation would be the loss of a methoxy group, leading to a fragment at m/z 141. Alpha-cleavage adjacent to the ether oxygen could result in a fragment at m/z 45.

X-ray Crystallography for Solid-State Molecular Architecture

Detailed X-ray crystallographic data for the specific compound this compound is not publicly available in the searched resources. Structural elucidation of related thiazole derivatives by single-crystal X-ray diffraction has provided valuable insights into their solid-state architecture. For instance, the crystal structures of various N-substituted thiazole compounds reveal key details about their molecular conformation, intermolecular interactions, and crystal packing.

In studies of other thiazole derivatives, the thiazole ring is often observed to be planar. The conformation of the molecule is largely determined by the nature of the substituent at the 2-amino position and the torsion angles between the thiazole ring and this substituent. Intermolecular hydrogen bonding is a common feature in the crystal structures of amino-thiazole derivatives, often leading to the formation of dimers or extended one-, two-, or three-dimensional networks. For example, in the crystal structure of N-(1,3-thiazol-2-yl)benzamide, hydrogen-bonded dimers are a prominent feature. researchgate.net Similarly, the crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate is stabilized by a network of strong and weak hydrogen bonds, as well as π–π stacking interactions. researchgate.net

Interactive Data Table: Crystallographic Data for a Related Thiazole Derivative

Since specific data for this compound is unavailable, the following table presents crystallographic data for a related compound, 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate, to illustrate the type of information obtained from X-ray crystallography. researchgate.net

| Crystal Data | |

| Compound Name | 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate |

| Chemical Formula | C₁₀H₁₀N₄OS·H₂O |

| Molecular Weight | 252.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.051(5) Å, b = 11.526(5) Å, c = 10.893(6) Å, β = 90.345(16)° |

| Volume | 1136.5(10) ų |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, are not specifically detailed in the available literature. However, the UV-Vis spectra of related 2-aminothiazole derivatives provide a basis for understanding the expected electronic transitions. The electronic spectrum of these molecules is typically characterized by absorption bands in the UV region arising from π→π* and n→π* transitions associated with the thiazole ring and its substituents.

The thiazole ring itself exhibits characteristic electronic transitions. nist.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. The 2-amino group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The methoxypropyl group is not expected to be part of the primary chromophoric system but may have a minor influence on the electronic transitions.

For many thiazole derivatives, electronic transitions are observed in the range of 250-400 nm. researchgate.netnih.gov For example, theoretical studies on some thiazole derivatives have shown absorption maxima corresponding to HOMO to LUMO transitions. nih.gov The solvent environment can also influence the position of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima.

Interactive Data Table: Theoretical UV-Vis Data for a Related Thiazole Derivative

As experimental UV-Vis data for this compound is not available, the following table presents theoretical absorption data for a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, to illustrate the nature of electronic transitions. nih.gov

| Electronic Transition Data (Calculated in Methanol) | |

| Compound Name | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |

| Calculated λmax (nm) | 254.95 |

| Excitation Energy (eV) | 4.86 |

| Oscillator Strength (f) | 0.1651 |

| Transition | HOMO → LUMO |

Preclinical Biological Evaluation and Mechanistic Studies of N 3 Methoxypropyl Thiazol 2 Amine Analogues

Antimicrobial Activity and Target Engagement

Analogues of N-(3-Methoxypropyl)thiazol-2-amine have demonstrated a wide spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular effects. Mechanistic studies have begun to shed light on the molecular targets and pathways disrupted by these compounds in microbial organisms.

Broad-Spectrum Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative, Drug-Resistant Strains)

Thiazole (B1198619) derivatives have shown considerable efficacy against a variety of bacterial strains. Certain synthetic thiazole compounds bearing a β-amino acid moiety have exhibited potent activity against multidrug-resistant pathogens. For instance, specific analogues have demonstrated antibacterial activity against strains of Staphylococcus aureus that have defined mechanisms of resistance, with Minimum Inhibitory Concentration (MIC) values as low as 1–2 µg/mL nih.gov. The antibacterial effects of some thiazole derivatives are attributed to the inhibition of essential bacterial enzymes. For example, docking studies have suggested that some heteroaryl(aryl) thiazole derivatives may exert their antibacterial action by inhibiting the MurB enzyme in E. coli nih.gov. Furthermore, a series of 1,3-thiazole and benzo[d]thiazole derivatives have been evaluated for their in vitro antimicrobial activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative organisms such as Escherichia coli nih.gov.

| Compound Type | Bacterial Strain(s) | Activity (MIC) | Reference |

| Thiazole derivatives with β-amino acid | Multidrug-resistant S. aureus | 1–2 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives | MRSA, E. coli | 50–75 µg/mL | nih.gov |

| 2-aminothiazole (B372263) derivatives | S. aureus, E. coli, P. aeruginosa | Not specified | researchgate.net |

Antifungal Potency Against Fungal Pathogens

The antifungal potential of this compound analogues and related thiazole compounds is a significant area of investigation. Studies have revealed that some thiazole derivatives are effective against clinically relevant fungal pathogens, including those resistant to conventional azole antifungals. For instance, certain thiazole compounds have shown activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris nih.gov. The proposed mechanism for the antifungal action of many azole-containing compounds, including thiazoles, involves the inhibition of ergosterol synthesis, a critical component of the fungal cell wall nih.gov. This is often achieved through the inhibition of the enzyme 14α-lanosterol demethylase (CYP51) nih.gov.

| Compound Type | Fungal Pathogen(s) | Activity | Putative Mechanism | Reference |

| Thiazole derivatives with β-amino acid | Azole-resistant A. fumigatus, C. auris | Antifungal activity noted | Inhibition of ergosterol synthesis | nih.gov |

| Heteroaryl(aryl) thiazole derivatives | Various fungal strains | MIC: 0.06–0.47 mg/mL | Inhibition of 14α-lanosterol demethylase | nih.gov |

| 1,3-thiazole and benzo[d]thiazole derivatives | Aspergillus niger | Notable activity at 125-200 µg/mL | Not specified | nih.gov |

Antitubercular Activity

A significant body of research has focused on the antitubercular properties of 2-aminothiazole derivatives. A series of these compounds were synthesized and evaluated in a whole-cell screen against Mycobacterium tuberculosis (Mtb) umn.edu. Structure-activity relationship (SAR) studies revealed that while the central thiazole and a 4-(2-pyridinyl) moiety were crucial for activity, modifications at the N-2 position of the aminothiazole could significantly enhance potency umn.edu. One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, demonstrated a potent MIC of 0.024 μM umn.edu. Other research has identified 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides as having growth inhibitory activity against M. tuberculosis strains nih.gov.

| Compound Analogue | Activity (MIC) against Mtb | Key Structural Features | Reference |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | 0.024 μM | Substituted benzoyl group at N-2 position | umn.edu |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Growth inhibitory activity | (thiazol-4-yl)isoxazole-3-carboxamide core | nih.gov |

Elucidation of Molecular Targets and Pathways in Microbial Organisms (e.g., MurB, CYP51, Enoyl ACP reductase, Lipid A, Pyridoxal kinase, Type I DHQase)

Molecular docking studies have been instrumental in proposing the mechanisms of action for various thiazole analogues. These computational analyses suggest that the antimicrobial effects of these compounds may stem from their interaction with and inhibition of key microbial enzymes. For instance, the antibacterial activity of some thiazole derivatives is predicted to be due to the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis nih.gov. In the context of antifungal activity, the inhibition of 14α-lanosterol demethylase (CYP51) is a probable mechanism nih.gov. Furthermore, molecular docking of certain novel thiazol-2-amines has suggested inhibitory activity against multiple targets, including Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase, indicating that these compounds may have a multi-targeted mechanism of action nih.gov.

| Molecular Target | Microbial Process | Compound Class | Reference |

| MurB | Peptidoglycan biosynthesis (bacterial) | Heteroaryl(aryl) thiazoles | nih.gov |

| CYP51 (14α-lanosterol demethylase) | Ergosterol synthesis (fungal) | Heteroaryl(aryl) thiazoles | nih.gov |

| Enoyl ACP reductase, Lipid A, Pyridoxal kinase, Type I DHQase | Various essential pathways (bacterial) | Thiazol-2-amines | nih.gov |

Anti-biofilm Formation Studies

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, rendering them more resistant to antimicrobial agents. Thiazole analogues have emerged as promising inhibitors of biofilm formation. New thiazole nortopsentin analogues were synthesized and found to interfere with the initial stages of biofilm formation in a dose-dependent manner, showing particular selectivity against staphylococcal strains nih.govresearchgate.net. The most active of these derivatives exhibited IC50 values against Staphylococcus aureus ATCC 25923 in the range of 0.40–2.03 µM nih.govresearchgate.net. Importantly, these compounds demonstrated an anti-virulence profile, as they inhibited biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form nih.govresearchgate.net. Other studies on thiazole derivatives have also reported potent anti-biofilm activity against various strains of Staphylococcus epidermidis nih.gov.

| Compound Type | Target Organism(s) | Activity (IC50) | Key Finding | Reference |

| Thiazole nortopsentin analogues | S. aureus ATCC 25923, S. aureus ATCC 6538, P. aeruginosa ATCC 15442 | 0.40–2.03 µM against S. aureus ATCC 25923 | Inhibits biofilm formation without affecting planktonic growth | nih.govresearchgate.net |

| 4-(o-methoxyphenyl)-2-aminothiazoles | P. aeruginosa | Low micromolar range | Interferes with the quorum sensing (QS) system | nih.gov |

| Thiazole derivatives | Methicillin-resistant S. epidermidis (MRSE) | BIC50 values from 0.35 to 7.32 μg/mL | Potent anti-biofilm activity against multiple strains | nih.gov |

Antineoplastic and Cytotoxic Research

In addition to their antimicrobial properties, analogues of this compound and other thiazole derivatives have been investigated for their potential as anticancer agents. A newly synthesized thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), was found to possess toxicity towards certain tumor cell lines cytgen.com. When complexed with polymeric nanocarriers containing polyethylene glycol (PEG), this compound exhibited enhanced cytotoxicity against specific tumor cells compared to the thiazole derivative alone cytgen.com. For instance, certain complexes were particularly toxic to HepG2 human hepatocarcinoma cells and C6 rat glioma cells, while another complex showed high toxicity towards T98G human glioblastoma cells and HL-60 human promyelocytic leukemia cells cytgen.com.

Further research into novel series of 2-acetamido- and 2- or 3-propanamido-thiazole analogues revealed that some of these compounds exhibited broad-spectrum antitumor activity nih.gov. The introduction of a 3-propanamido function to the 2-aminothiazole core appeared to improve activity more than a 2-acetamido moiety nih.gov. A study on a synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole, demonstrated antiproliferative activity against pancreatic (PaCa-2) and melanoma (A375) cancer cell lines researchgate.net. This compound was also found to induce apoptosis, as suggested by the upregulation of p53 and Bax gene expression researchgate.net.

| Compound/Analogue | Cancer Cell Line(s) | Cytotoxic Effect | Reference |

| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) in complex with nanocarriers | HepG2 (hepatocarcinoma), C6 (glioma), T98G (glioblastoma), HL-60 (leukemia) | Enhanced cytotoxicity | cytgen.com |

| 2-acetamido- and 2- or 3-propanamido-thiazole analogues | Various (NCI-60 cell line screen) | Broad-spectrum antitumor activity | nih.gov |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole | PaCa-2 (pancreatic), A375 (melanoma) | Antiproliferative activity, induction of apoptosis | researchgate.net |

| Fused thiazolo and indazol-2-amine derivatives | MCF-7 (breast), ME-180 (cervical), Hep-G2 (liver) | IC50 values in the range of 10.4-15.5 µM for the most active compounds | cbijournal.com |

In Vitro Cytotoxicity Assays Against Diverse Human Cancer Cell Lines (e.g., Glioblastoma, Melanoma, Leukemia, Breast Cancer)

A significant body of research has demonstrated the potent cytotoxic effects of this compound analogues against a wide array of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potential as anticancer agents.

Substituted 2-aminothiazole derivatives have shown considerable growth inhibitory activity against various cancer cell lines. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity, with the most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibiting IC₅₀ values between 0.36 and 0.86 μM across three different cancer cell lines nih.gov.

In studies focusing on specific cancer types, new N-acylated-2-amino-5-benzyl-1,3-thiazoles demonstrated selective action towards human glioblastoma U251 cells and human melanoma WM793 cells when compared to leukemia cells nih.gov. Furthermore, certain 2-aminothiazole analogues have exhibited moderate to low micromolar activity against sensitive and resistant cell lines of melanoma, leukemia, and pancreatic cancer nih.gov.

The antiproliferative effects are not limited to solid tumors. Some analogues have shown considerable growth inhibition against leukemia cell lines, with GI₅₀ values as high as 96.2% for certain compounds nih.gov. In breast cancer, novel 3,4,5-trimethoxyphenyl thiazole pyrimidines have shown promising cytostatic activity, with one compound eliciting a growth inhibition of 46.14% against the SK-BR-3 breast cancer cell line at a 10 μM dose mdpi.comresearchgate.net.

The following table summarizes the cytotoxic activities of selected this compound analogues against various human cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC₅₀/GI Value | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Multiple Cancer Cell Lines | 0.36 - 0.86 µM | nih.gov |

| N-acylated-2-amino-5-benzyl-1,3-thiazoles | Glioblastoma (U251), Melanoma (WM793) | Selective Action | nih.gov |

| 2-aminothiazole analogue | Leukemia | 96.2% GI | nih.gov |

| 3,4,5-trimethoxyphenyl thiazole pyrimidine | Breast Cancer (SK-BR-3) | 46.14% GI at 10 µM | mdpi.comresearchgate.net |

| 5-Benzoyl-thieno[2-3-b]pyridine analogue | Colon Cancer (HCT116) | >85% inhibition | mdpi.com |

| 5-Benzylhydroxy-thieno[2-3-b]pyridine analogue | Colon Cancer (HCT116), Breast Cancer (MDA-MB-231) | IC₅₀ = 25–50 nM | mdpi.com |

Investigation of Cellular Mechanisms of Action (e.g., Cell Cycle Perturbation, Microtubule Inhibition, Enzyme Inhibition)

To understand the basis of their cytotoxic effects, researchers have investigated the cellular mechanisms of action of this compound analogues. These studies have revealed that these compounds can interfere with fundamental cellular processes, leading to cancer cell death.

Cell Cycle Perturbation: A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Several N,4-diaryl-1,3-thiazole-2-amines have been shown to effectively induce cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner nih.gov. This arrest prevents the cancer cells from dividing and proliferating.

Microtubule Inhibition: The microtubule network is a critical component of the cell's cytoskeleton and is essential for cell division. This compound analogues have been identified as tubulin inhibitors. They disrupt tubulin microtubule dynamics, often by binding to the colchicine binding site of tubulin nih.gov. This inhibition of tubulin polymerization prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.

Enzyme Inhibition: In addition to disrupting the cell cycle and microtubules, these analogues have been found to inhibit various enzymes that are crucial for cancer cell survival and proliferation. Some derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2)/cycE, with IC₅₀ values as low as 48 nM nih.gov. Other enzymatic targets include GMP synthetase and various other kinases, indicating that these compounds can have multiple intracellular targets nih.govmdpi.comresearchgate.net. For instance, certain thiazole and pyrazoline hybrids have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE), with Kᵢ values in the nanomolar range nih.gov.

Assessment of Selectivity in Malignant vs. Pseudo-Normal Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that this compound analogues exhibit a degree of selectivity for malignant cells.

For example, one compound was noted for its good selectivity against cancer cells while being inactive toward normal cells nih.gov. Similarly, novel hybrid thiazolyl-pyrazoline derivatives were evaluated for their cytotoxic effects on the L929 mouse fibroblast, a normal cell line, to assess their selectivity nih.gov. Furthermore, some thiazole/ethyl thiazole carboxylate-acetamide derivatives were found to be more toxic to cancer cells than to NIH/3T3 healthy cells, suggesting a favorable selectivity profile dergipark.org.tr. This selectivity is a promising characteristic for the development of targeted cancer therapies with potentially fewer side effects.

Anti-inflammatory Properties

Beyond their anticancer effects, this compound analogues have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. A number of this compound analogues have been shown to be potent and selective inhibitors of COX-2.

In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds proved to be potent inhibitors of COX-2, with IC₅₀ values in the range of 0.76-9.01 μM, which is comparable to the standard COX-2 inhibitor celecoxib (IC₅₀ 0.05 μM) nih.govfrontiersin.org. Certain derivatives were identified as dominant and selective COX-2 inhibitors, with selectivity index (SI) values as high as 124 nih.govfrontiersin.org. While these compounds were generally less potent against COX-1, they still showed encouraging activity nih.govfrontiersin.org.

The following table presents the COX inhibitory activity of selected thiazole analogues.

| Compound/Analogue | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5b | - | - | 42 | nih.govfrontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5d | - | - | 112 | nih.govfrontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5e | - | - | 124 | nih.govfrontiersin.org |

| Celecoxib (standard) | - | 0.05 | - | nih.govfrontiersin.org |

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, play a central role in the inflammatory cascade. While direct studies on this compound analogues are limited, the broader class of thiazole derivatives has been associated with the modulation of these inflammatory mediators. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes like COX, which in turn reduces the production of prostaglandins that mediate inflammation mdpi.com. Some phytochemicals have been shown to suppress the production of TNF-α and other interleukins, suggesting a potential mechanism for the anti-inflammatory activity of naturally derived or nature-inspired compounds nih.gov. The inhibition of TNF-α is a key therapeutic strategy in several inflammatory diseases nih.gov.

Other Significant Biological Activities in Preclinical Models

In addition to their anticancer and anti-inflammatory properties, preclinical studies have revealed a range of other significant biological activities for this compound analogues, highlighting their potential for diverse therapeutic applications.

Antimicrobial and Antifungal Activity: The 2-aminothiazole scaffold is a core component of many compounds with potent antimicrobial and antifungal properties mdpi.comnih.govscholarsresearchlibrary.com. Various derivatives have demonstrated activity against a range of pathogenic bacteria and fungi nih.gov. Molecular docking studies suggest that their antimicrobial effects may stem from the inhibition of enzymes such as Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase nih.gov.

Antiviral Activity: Certain substituted aminothiazole derivatives have shown promising antiviral activity, particularly against the influenza A virus. One study found that a compound with a 4-trifluoromethylphenyl substituent in the thiazole ring exhibited antiviral activity comparable to the standard drugs oseltamivir and amantadine elsevierpure.comnih.gov.

Antioxidant Activity: Several novel aminothiazole derivatives have demonstrated antioxidant properties in various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) methods elsevierpure.comnih.govnih.govresearchgate.net. This activity suggests their potential in combating oxidative stress-related diseases nih.govresearchgate.net.

Antiviral and Anti-HIV Activities

Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity. Research has demonstrated their efficacy against a variety of viruses, including influenza, coronaviruses, hepatitis B and C, and Human Immunodeficiency Virus (HIV). nih.gov

A series of novel aminothiazoles have been synthesized and evaluated for their biological activities. nih.gov In one study, a compound featuring a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to established antiviral agents like oseltamivir and amantadine. nih.govmdpi.com Further investigations into thiazolide analogues, a class of compounds including the FDA-approved drug Nitazoxanide, have shown potent activity against influenza A and SARS-CoV-2. liverpool.ac.uk

In the context of anti-HIV research, several thiazole analogues have shown notable inhibitory effects. A program focused on developing non-cytotoxic analogues that impact HIV mRNA processing led to the identification of 2-trifluoromethylthiazole-5-carboxamides. nih.gov Two specific compounds, designated GPS488 and GPS491, were found to be effective against HIV-1, including strains resistant to current antiretroviral therapies. nih.gov Their mechanism involves suppressing the expression of the HIV-1 structural protein Gag and altering the accumulation of viral RNA. nih.gov Another study synthesized a series of 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazoles, with two thiazole analogues exhibiting anti-HIV-1 activity with EC50 values of 1.79 μM and 2.39 μM, respectively. researchgate.netresearchgate.net Additionally, other synthesized 2-aminothiazole derivatives have demonstrated moderate activity against HIV-1. researchgate.net

| Compound/Analogue Class | Viral Target | Key Findings | Citation |

|---|---|---|---|

| Aminothiazole with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Significant antiviral activity, comparable to oseltamivir and amantadine. | nih.govmdpi.com |

| 2-Trifluoromethylthiazole-5-carboxamides (GPS491) | HIV-1 | EC50 = 0.47 μM; active against resistant strains by altering viral mRNA processing. | nih.gov |

| 2-Adamantyl-thiazole analogue (Compound 13) | HIV-1 | EC50 = 1.79 μM. | researchgate.netresearchgate.net |

| Thiazolides | Influenza A, SARS-CoV-2 | Broad-spectrum antiviral activity. | liverpool.ac.uk |

Antidiabetic and Anticonvulsant Potentials

Analogues of this compound have been investigated for their potential in treating metabolic and neurological disorders, specifically diabetes and epilepsy.

In the area of antidiabetic research, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated. nih.gov Several of these compounds demonstrated a significant ability to lower plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The proposed mechanism of action involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Similarly, studies on benzopyrone analogues, which can be structurally related to certain thiazole derivatives, have shown significant antidiabetic and hypolipidemic activity in nicotinamide-streptozotocin-induced diabetic rats. nih.gov

The anticonvulsant properties of related compounds have also been a focus of investigation. N-benzyl 3-methoxypropionamides were assessed for their activity in the maximal electroshock (MES)-induced seizure test in mice. nih.gov Notably, (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide showed enhanced anticonvulsant activity upon oral administration in rats. nih.gov Other research has focused on hybrid compounds incorporating a pyrrolidine-2,5-dione and thiophene ring structure. mdpi.com One promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited potent anticonvulsant effects in both the MES and 6 Hz seizure tests, with in vitro studies suggesting a mechanism involving moderate, balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Furthermore, synthetic macamides such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have shown anticonvulsant effects in a pilocarpine-induced epilepsy model in rats. mdpi.com

| Compound/Analogue Class | Potential Application | Model/Assay | Key Findings | Citation |

|---|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Antidiabetic | Non-insulin-dependent diabetes mellitus rat model | Significantly lowered plasma glucose; potential 11β-HSD1 inhibitors. | nih.gov |

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Anticonvulsant | Maximal Electroshock (MES) test (rat) | Oral ED50 = 62 mg/kg. | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | Anticonvulsant | MES and 6 Hz seizure tests (mice) | Showed high efficacy; balanced inhibition of Na+ and Ca2+ channels. | mdpi.com |

| N-(3-methoxybenzyl)linoleamide (3-MBL) | Anticonvulsant | Pilocarpine-induced status epilepticus (rat) | Exhibited anticonvulsant effects similar to diazepam at higher doses. | mdpi.com |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress is implicated in a multitude of pathological conditions, and the antioxidant potential of thiazole derivatives is well-documented. nih.gov These compounds can mitigate oxidative damage through various mechanisms, including radical scavenging and electron transfer. nih.govmdpi.com

A series of novel thiazolyl-polyphenolic compounds were synthesized and showed substantial antioxidant activity, in some cases greater than established standards like ascorbic acid and Trolox. nih.gov Their capacity was validated through a panel of assays, including ABTS and DPPH radical scavenging assays, as well as electron transfer-based assays like FRAP and CUPRAC. nih.gov Similarly, the synthesis of 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines yielded compounds with good radical scavenging activity as measured by the DPPH assay. niscpr.res.in Catechol hydrazinyl-thiazole derivatives have also been developed, demonstrating very good antioxidant activity in in vitro evaluations. mdpi.com

The antioxidant properties of these analogues often contribute to their neuroprotective effects. For instance, N-adamantyl-4-methylthiazol-2-amine was found to protect against amyloid β-induced oxidative stress in the mouse hippocampus. nih.gov It achieved this by decreasing the formation of malondialdehyde and reactive oxygen species, and by upregulating the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response. nih.gov Another compound, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, demonstrated neuroprotection against ischemia-induced neuronal damage by reducing oxidative stress markers and attenuating the reduction in antioxidant enzyme activities such as superoxide dismutase and catalase. koreascience.kr

| Compound/Analogue Class | Assay/Model | Mechanism/Key Findings | Citation |

|---|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Amyloid β-treated mice | Decreased malondialdehyde and ROS; upregulated Nrf2/HO-1 pathway. | nih.gov |

| Thiazolyl-polyphenolic compounds | ABTS, DPPH, FRAP, CUPRAC assays | Exhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines | DPPH radical scavenging assay | Compounds 6a and 6b showed good antioxidant activity. | niscpr.res.in |

| 2-cyclopropylimino-3-methyl-1,3-thiazoline HCl | Gerbil ischemia/reperfusion model | Reduced ROS and malondialdehyde; preserved antioxidant enzyme activity. | koreascience.kr |

Neuroprotective and Central Nervous System (CNS) Activities (e.g., Dopaminergic Modulation, Anxiolytic, Antidepressant)

The neuroprotective and CNS-modulating activities of thiazole-containing structures have been explored in the context of neurodegenerative and psychiatric disorders.

Derivatives of 1-(substituted aryl)-3-(thiazol-2-yl)urea have been investigated as potential antiparkinsonian agents. researchgate.net In preclinical models, these compounds significantly antagonized haloperidol-induced catalepsy, a model used to screen for antiparkinsonian effects. researchgate.net The neuroprotective properties of these analogues are often linked to their antioxidant capabilities, which help combat the oxidative stress implicated in the pathophysiology of Parkinson's disease. researchgate.net Another compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated prominent neuroprotective activity in neuronal cultures exposed to neurotoxins like glutamate. nih.gov

Beyond neuroprotection, related heterocyclic compounds have shown potential as anxiolytic and antidepressant agents. A structurally novel compound, THIIC, which acts as a potent and selective positive allosteric modulator of metabotropic glutamate 2 (mGlu2) receptors, produced anxiolytic-like efficacy in multiple rodent models, including the stress-induced hyperthermia assay and the marble-burying assay. nih.gov The activation of mGlu2 receptors is believed to normalize excessive glutamatergic neurotransmission, a mechanism with therapeutic potential for anxiety and depression. nih.gov Furthermore, 3-benzazepine derivatives have been identified as allosteric modulators of NMDA receptors, which are linked to a variety of CNS disorders, including schizophrenia and Alzheimer's disease. dntb.gov.ua

| Compound/Analogue Class | CNS Activity | Model/Assay | Key Findings/Mechanism | Citation |

|---|---|---|---|---|

| 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives | Antiparkinsonian | Haloperidol-induced catalepsy (mice) | Significantly antagonized catalepsy. | researchgate.net |

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Neuroprotective | Amyloid β-induced oxidative stress (mice) | Attenuated oxidative stress in the hippocampus. | nih.gov |

| THIIC | Anxiolytic/Antidepressant | Stress-induced hyperthermia, marble-burying (rodents) | Potent and selective positive allosteric modulator of mGlu2 receptors. | nih.gov |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Neuroprotective | Neuronal cultures with neurotoxins | Protected neurons from glutamate-induced toxicity. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Methoxypropyl Thiazol 2 Amine Derivatives

Systematic Modification of the Thiazole (B1198619) Ring and its Impact on Biological Potency and Selectivity

The thiazole ring is a versatile heterocyclic structure found in numerous biologically active compounds and approved drugs. medmedchem.comcabidigitallibrary.orgresearchgate.net Its modification is a key strategy in drug design to fine-tune the therapeutic properties of a lead compound. cabidigitallibrary.orgkuey.net

Systematic alterations to the thiazole ring of N-(3-Methoxypropyl)thiazol-2-amine derivatives can profoundly affect their biological potency and selectivity. The thiazole nucleus, with its inherent electronic properties and ability to participate in various interactions, serves as a critical anchor for binding to biological targets. medmedchem.com Modifications can range from the introduction of various substituents to altering the core ring structure itself. These changes can influence the molecule's size, shape, electronics, and lipophilicity, all of which are determinants of biological activity.

For instance, the introduction of different groups at various positions on the thiazole ring can lead to derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. kuey.net The goal of such systematic modifications is to identify patterns that correlate specific structural features with desired biological outcomes, ultimately leading to the design of more potent and selective drug candidates.

Positional Effects of Substituents on Efficacy and Selectivity

The placement of substituents on the thiazole ring is a critical factor that governs the efficacy and selectivity of this compound derivatives. Even minor changes in the position of a functional group can lead to significant differences in biological activity. This is often due to the specific orientation required for optimal interaction with the binding site of a biological target.

For example, a study on pyrimidine-2(1H)-selenone derivatives demonstrated that the position of a methoxy (B1213986) substituent on an attached phenyl ring significantly influenced the compounds' antimicrobial activity and selectivity. nih.gov This principle is directly applicable to thiazole derivatives, where the positioning of substituents can dictate the strength and nature of interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with a receptor. These interactions are fundamental to the molecule's ability to elicit a biological response. Therefore, a thorough investigation of positional isomers is a cornerstone of optimizing the therapeutic profile of this class of compounds.

Role of the 2-Amino Group and its N-Substitutions in Biological Interactions

The 2-amino group on the thiazole ring is a common feature in many biologically active molecules and serves as a crucial point for structural diversification. nih.gov Its ability to act as a hydrogen bond donor and its potential for N-substitution make it a key handle for modulating biological interactions.

Influence of the 3-Methoxypropyl Chain on Receptor Binding and Pharmacological Profile

Studies on other heterocyclic compounds have shown that the nature and length of such aliphatic chains can dramatically impact binding affinity and selectivity. For instance, in a series of epoxymorphinan derivatives, the presence and nature of substituents were found to be crucial for their binding affinity to opioid receptors. nih.gov Similarly, the 3-methoxypropyl chain in this compound derivatives likely plays a critical role in orienting the molecule within the binding site and establishing key interactions that determine its biological effect.

Impact of Amide and Thiourea (B124793) Linkages

Introducing amide or thiourea linkages at the 2-amino position is a common strategy to create libraries of derivatives with diverse biological activities. mdpi.com These linkages introduce additional points for hydrogen bonding and can alter the molecule's flexibility and electronic properties.

Amide derivatives of various heterocyclic cores have been shown to possess a wide range of biological activities, including nematocidal and antibacterial effects. nih.gov Similarly, thiourea derivatives are known for their antibacterial, antifungal, and anticancer properties. nih.gov In the case of this compound, converting the 2-amino group into an amide or thiourea would create new vectors for interaction with biological targets. For example, the carbonyl group of the amide or the thiocarbonyl group of the thiourea can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. These new interactions can lead to enhanced potency and selectivity.

Derivation of SAR Models for Optimized Biological Outcomes

Structure-Activity Relationship (SAR) models are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying a lead compound and evaluating the biological activity of the resulting derivatives, researchers can build a qualitative understanding of the key structural features required for activity.

For this compound derivatives, the development of SAR models would involve synthesizing and testing a series of analogs with variations in the thiazole ring substituents, the length and nature of the N-alkyl chain, and the type of linkage at the 2-amino position. The resulting data would help identify which modifications lead to improved potency, selectivity, and other desirable pharmacological properties. These models provide a predictive framework to guide the design of new, more effective compounds. researchgate.net

Correlation of Computational Data with Experimental Biological Activities

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for rational drug design. academie-sciences.frmdpi.com These methods can provide insights into the binding modes of ligands and predict the biological activity of new compounds, thereby reducing the time and cost of drug discovery.

For this compound derivatives, computational studies can be used to model the interactions of these compounds with their biological targets. Molecular docking, for instance, can predict the preferred binding orientation of a derivative within a receptor's active site, highlighting key interactions that contribute to its affinity. academie-sciences.fr QSAR studies can establish a mathematical relationship between the structural properties of the derivatives and their experimentally determined biological activities. The correlation of this computational data with experimental results is crucial for validating the predictive power of the models and for gaining a deeper understanding of the SAR at a molecular level. This integrated approach of computational and experimental work is essential for the efficient optimization of biological outcomes. academie-sciences.fr

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Methoxypropyl)thiazol-2-amine?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 2-aminothiazole with 3-methoxypropyl bromide in the presence of a base (e.g., diisopropylethylamine) and a polar solvent (e.g., tetrahydrofuran) at room temperature .

- Route 2 : Condensation of thiosemicarbazide derivatives with carboxylic acid precursors under reflux with POCl₃, followed by substitution with 3-methoxypropylamine . Key parameters include reaction time (3–24 hours), temperature (20–90°C), and stoichiometric ratios (amine:halide ≈ 1:1.2). Yields typically range from 65% to 75% after purification via column chromatography .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- FT-IR : Confirms N-H stretching (3240–3255 cm⁻¹), C-S-C vibrations (690–700 cm⁻¹), and methoxy C-O bonds (1075–1095 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methoxypropyl CH₂/CH₃ groups (δ 2.1–3.9 ppm), and thiazole carbons (δ 152–166 ppm) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and S content .

Q. What preliminary biological screening assays are relevant for this compound?

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).

- Anticancer Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Dosimetry Applications : Assess polymer-gel dosimeter performance in radiotherapy by measuring dose-response curves with LiCl additives .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict:

- HOMO-LUMO gaps : Correlate with reactivity (e.g., nucleophilic attack at the thiazole ring) .

- Electrostatic Potential Maps : Identify electron-rich regions (e.g., sulfur atoms) for hydrogen bonding or π-π stacking in crystal structures .

- Thermochemical Data : Compare calculated vs. experimental atomization energies (average deviation ±2.4 kcal/mol) to validate functional accuracy .

Q. What challenges arise in achieving regioselectivity during N-substitution of thiazol-2-amine derivatives?

- Competing Reactions : The primary amine group may react with electrophiles (e.g., alkyl halides) at multiple sites, requiring steric/electronic control.

- Mitigation Strategies : Use bulky bases (e.g., DMAP) to direct substitution to the thiazole nitrogen or employ protecting groups (e.g., Boc) for selective functionalization .

Q. How do crystallographic studies inform the intermolecular interactions of structurally related thiazol-2-amine derivatives?

- Hydrogen Bonding : In N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide, N–H⋯Br⁻ and O–H⋯Br⁻ interactions form 3D networks .

- Packing Motifs : (E)-N-(4-propyloxybenzylidene)thiazol-2-amine adopts a planar conformation with π-π stacking (3.5 Å spacing), influencing solubility and stability .

Q. How does the methoxypropyl substituent modulate biological activity compared to other N-alkyl/aryl analogs?

- Enhanced Lipophilicity : The methoxypropyl group increases logP values by ~0.5 units, improving membrane permeability in cellular assays .

- Steric Effects : Bulkier substituents reduce binding affinity to enzymes (e.g., thymidylate synthase) but enhance selectivity for hydrophobic pockets .

Methodological Tables

Q. Table 1. Comparative Yields of N-Substituted Thiazol-2-amine Derivatives

| Substituent | Synthetic Route | Yield (%) | Reference |

|---|---|---|---|

| 3-Methoxypropyl | Alkylation | 72 | |

| 4-Methylbenzyl | Condensation | 67 | |

| Cyclopropyl | SNAr Reaction | 74 |

Q. Table 2. Key Crystallographic Data for Thiazol-2-amine Derivatives

| Compound | Space Group | H-Bond Length (Å) | π-π Stacking (Å) | Reference |

|---|---|---|---|---|

| N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl) | P2₁/c | N–H⋯Br⁻: 2.01 | 3.42 | |

| (E)-N-(4-Propyloxybenzylidene) | P-1 | N–H⋯O: 1.98 | 3.56 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.